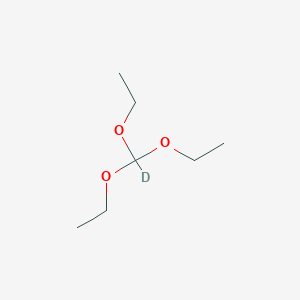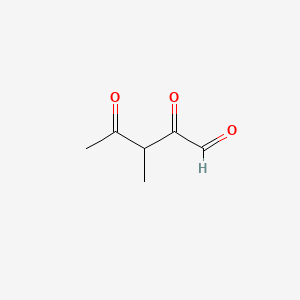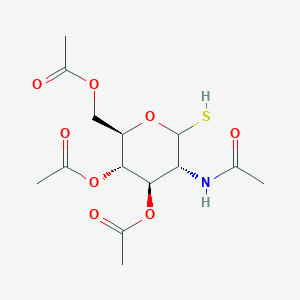
2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-1-thio-D-glucopyranose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-1-thio-D-glucopyranose is a derivative of D-glucose, where the hydroxyl groups at positions 3, 4, and 6 are acetylated, and the hydroxyl group at position 1 is replaced by a thiol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-1-thio-D-glucopyranose typically involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups at positions 3, 4, and 6 of D-glucose are protected by acetylation using acetic anhydride in the presence of a catalyst such as pyridine.
Introduction of Thiol Group: The hydroxyl group at position 1 is replaced by a thiol group through a nucleophilic substitution reaction. This can be achieved by reacting the protected glucose derivative with a thiolating agent such as thiourea.
Deprotection: The acetyl groups can be selectively removed under mild acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-1-thio-D-glucopyranose undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The acetyl groups can be reduced to hydroxyl groups under specific conditions.
Substitution: The thiol group can participate in nucleophilic substitution reactions to form thioethers or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or iodine can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Deacetylated derivatives.
Substitution: Thioethers or other substituted derivatives.
科学研究应用
2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-1-thio-D-glucopyranose has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycoconjugates.
Biology: The compound is employed in studies related to glycosylation processes and the role of carbohydrates in biological systems.
Industry: The compound is used in the production of specialty chemicals and as a precursor for various bioactive molecules.
作用机制
The mechanism of action of 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-1-thio-D-glucopyranose involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins or enzymes, thereby modulating their activity. Additionally, the acetyl groups can influence the compound’s solubility and reactivity, affecting its overall biological activity.
相似化合物的比较
Similar Compounds
2-Acetamido-2-deoxy-α-D-glucopyranosyl chloride 3,4,6-triacetate: This compound has a similar structure but with a chloride group instead of a thiol group.
2-Acetamido-2-deoxy-β-D-glucopyranose 1,3,4,6-tetraacetate: This compound has an additional acetyl group at position 1 and lacks the thiol group.
Uniqueness
2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-1-thio-D-glucopyranose is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C14H21NO8S |
|---|---|
分子量 |
363.39 g/mol |
IUPAC 名称 |
[(2R,3S,4R,5R)-5-acetamido-3,4-diacetyloxy-6-sulfanyloxan-2-yl]methyl acetate |
InChI |
InChI=1S/C14H21NO8S/c1-6(16)15-11-13(22-9(4)19)12(21-8(3)18)10(23-14(11)24)5-20-7(2)17/h10-14,24H,5H2,1-4H3,(H,15,16)/t10-,11-,12-,13-,14?/m1/s1 |
InChI 键 |
NABDIVBRJQHAOY-GNMOMJPPSA-N |
手性 SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1S)COC(=O)C)OC(=O)C)OC(=O)C |
规范 SMILES |
CC(=O)NC1C(C(C(OC1S)COC(=O)C)OC(=O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




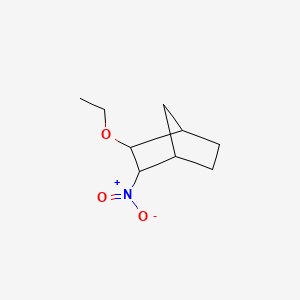
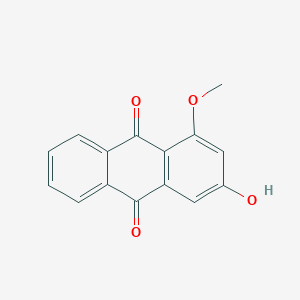
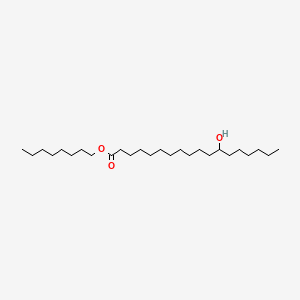

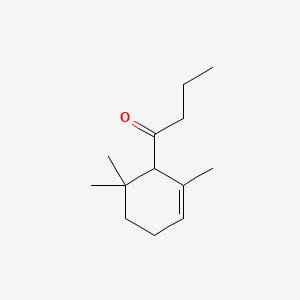
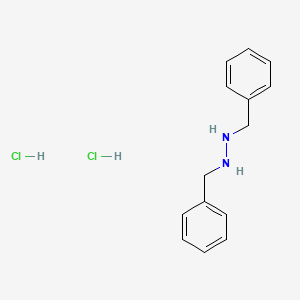

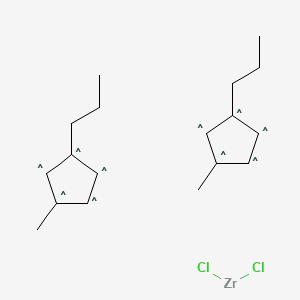
![(Phosphanylidyne-lambda4-sulfanyl)-[(phosphanylidyne-lambda4-sulfanyl)phosphanylidene-lambda4-sulfanylidene]phosphane](/img/structure/B13827962.png)
![[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate;azane](/img/structure/B13827973.png)
